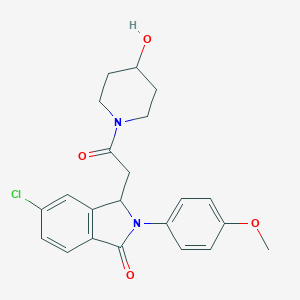
1-((6-Chloro-2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((6-Chloro-2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinol is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is known to have several biochemical and physiological effects, and its mechanism of action has been studied in detail. In
Mécanisme D'action
The mechanism of action of 1-((6-Chloro-2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinol involves the inhibition of several key enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of monoamine oxidase (MAO), which is an enzyme that plays a key role in the breakdown of neurotransmitters in the brain.
Effets Biochimiques Et Physiologiques
1-((6-Chloro-2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinol has several biochemical and physiological effects. This compound has been shown to have anti-inflammatory and analgesic effects, and it has also been shown to have neuroprotective effects. Additionally, this compound has been shown to have antioxidant and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-((6-Chloro-2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinol in lab experiments is its well-established mechanism of action. This compound has been studied extensively, and its mechanism of action has been well-characterized. Additionally, this compound has been shown to have several biochemical and physiological effects, which make it a useful tool for studying various diseases and conditions.
One of the limitations of using 1-((6-Chloro-2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinol in lab experiments is its potential toxicity. This compound has been shown to have toxic effects at high concentrations, which can limit its use in certain experiments. Additionally, this compound has not been extensively studied in humans, which limits its potential use as a therapeutic agent.
Orientations Futures
There are several future directions for research on 1-((6-Chloro-2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinol. One area of research is the potential use of this compound in the treatment of cancer. This compound has been shown to have anti-cancer effects, and further studies are needed to determine its potential use as a therapeutic agent.
Another area of research is the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects, and further studies are needed to determine its potential use as a therapeutic agent.
Finally, further studies are needed to determine the potential toxicity of this compound and to establish safe dosages for use in humans. Overall, 1-((6-Chloro-2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinol has shown great potential as a therapeutic agent, and further research is needed to fully understand its potential applications.
Méthodes De Synthèse
The synthesis method of 1-((6-Chloro-2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinol involves the reaction of 6-chloro-2,3-dihydro-1H-isoindole-1,3-dione with 4-methoxybenzaldehyde in the presence of a base. The resulting product is then reacted with piperidine and acetic anhydride to yield 1-((6-Chloro-2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinol. This synthesis method has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
1-((6-Chloro-2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinol has been used extensively in scientific research for its potential use as a therapeutic agent. This compound has been studied for its potential use in the treatment of several diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as an analgesic and anti-inflammatory agent.
Propriétés
Numéro CAS |
103255-64-7 |
|---|---|
Nom du produit |
1-((6-Chloro-2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinol |
Formule moléculaire |
C22H23ClN2O4 |
Poids moléculaire |
414.9 g/mol |
Nom IUPAC |
5-chloro-3-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]-2-(4-methoxyphenyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C22H23ClN2O4/c1-29-17-5-3-15(4-6-17)25-20(13-21(27)24-10-8-16(26)9-11-24)19-12-14(23)2-7-18(19)22(25)28/h2-7,12,16,20,26H,8-11,13H2,1H3 |
Clé InChI |
HEWPMOPWBVTFCL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(C3=C(C2=O)C=CC(=C3)Cl)CC(=O)N4CCC(CC4)O |
SMILES canonique |
COC1=CC=C(C=C1)N2C(C3=C(C2=O)C=CC(=C3)Cl)CC(=O)N4CCC(CC4)O |
Synonymes |
1-((6-Chloro-2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)ac etyl)-4-piperidinol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(1S)-1-(Dimethylamino)ethyl]phenol](/img/structure/B19088.png)
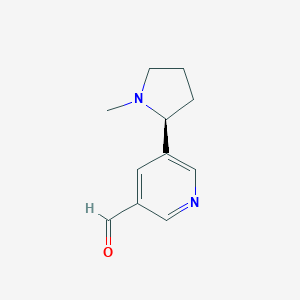
![(S)-tert-Butyl 2-(3-amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetate](/img/structure/B19094.png)
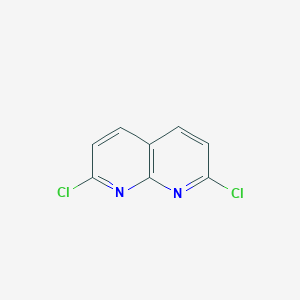
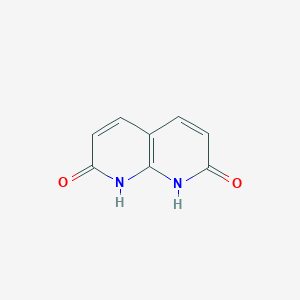
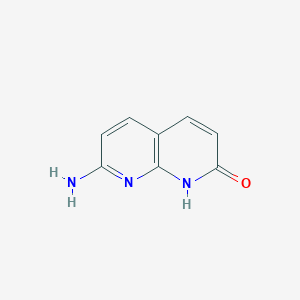
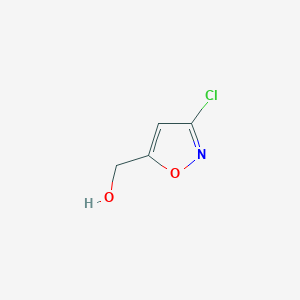
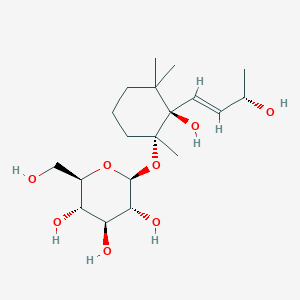
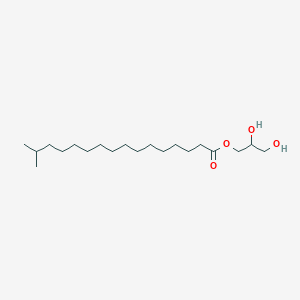
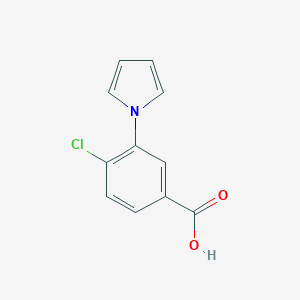
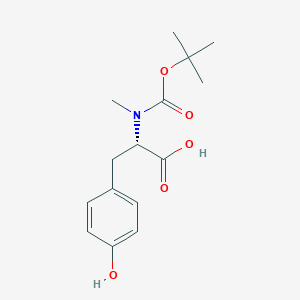
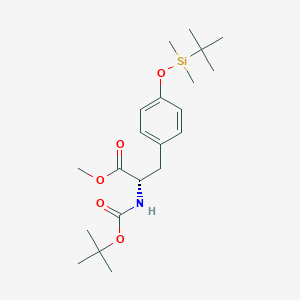
![Sodium Benzo[d]isoxazol-3-ylmethanesulfonate](/img/structure/B19128.png)
![(5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid](/img/structure/B19130.png)